2-Cyanophenylboronic acid
Overview
Description
It is designed to release nitric oxide at a slower rate than other available diazeniumdiolates, boasting a half-life for nitric oxide release of approximately 20 hours . This slow release allows for prolonged and constant nitric oxide delivery to cells and tissues, making it useful in various experimental settings.
Mechanism of Action
Target of Action
2-Cyanophenylboronic acid is primarily used in the field of organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reactions . The primary targets of this compound are the carbon atoms in organic groups that are involved in the formation of carbon-carbon bonds .
Mode of Action
The compound interacts with its targets through a process known as transmetalation, a key step in Suzuki-Miyaura coupling . In this process, the boronic acid group in this compound transfers an organic group to a metal, typically palladium . This results in the formation of a new carbon-carbon bond, thereby enabling the coupling of two different organic groups .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Suzuki-Miyaura cross-coupling reaction . This reaction is widely used in organic chemistry for the synthesis of various organic compounds, including pharmaceuticals and polymers . The downstream effects of this pathway include the formation of new organic compounds with diverse structures and properties .
Pharmacokinetics
These properties can influence the bioavailability of the compound. It’s important to note that this compound is primarily used as a reagent in organic synthesis rather than as a therapeutic agent .
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds . This enables the synthesis of a wide range of organic compounds, including complex molecules such as pharmaceuticals and polymers . On a molecular level, the compound facilitates the coupling of different organic groups, leading to the formation of new compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the Suzuki-Miyaura coupling reaction can be affected by the presence of a base, the choice of solvent, and the temperature . Additionally, the stability of the compound can be influenced by factors such as pH and temperature .
Biochemical Analysis
Biochemical Properties
2-Cyanophenylboronic acid plays a significant role in biochemical reactions. It is employed in a rhodium-catalyzed [3+2] annulation with alkynes leading to substituted indenones .
Cellular Effects
Given its role in the synthesis of substituted indenones , it may influence cell function by participating in cellular metabolic processes
Molecular Mechanism
The molecular mechanism of this compound involves its participation in a rhodium-catalyzed [3+2] annulation with alkynes . This process suggests that it may exert its effects at the molecular level through binding interactions with biomolecules and possible enzyme inhibition or activation.
Metabolic Pathways
This compound is involved in the Suzuki–Miyaura coupling reaction , suggesting that it interacts with enzymes or cofactors in this pathway.
Preparation Methods
Synthetic Routes and Reaction Conditions
NOC-18 is synthesized through the reaction of diethylenetriamine with nitric oxide under controlled conditions. The reaction typically involves bubbling nitric oxide gas through a solution of diethylenetriamine in an appropriate solvent, such as methanol or ethanol, at low temperatures. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
While specific industrial production methods for NOC-18 are not widely documented, the synthesis generally follows the same principles as laboratory-scale preparation. The process involves scaling up the reaction conditions and optimizing parameters to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
NOC-18 undergoes various chemical reactions, primarily involving the release of nitric oxide. The types of reactions include:
Decomposition: NOC-18 decomposes to release nitric oxide in a controlled manner.
Oxidation: In the presence of oxidizing agents, NOC-18 can undergo oxidation reactions.
Reduction: NOC-18 can be reduced under specific conditions, although this is less common.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, water.
Major Products Formed
The primary product formed from the decomposition of NOC-18 is nitric oxide. Other by-products may include diethylenetriamine and various nitrogen oxides, depending on the reaction conditions .
Scientific Research Applications
NOC-18 has a wide range of scientific research applications, including but not limited to:
Chemistry: Used as a nitric oxide donor in various chemical reactions and studies.
Biology: Employed in studies investigating the effects of prolonged nitric oxide delivery on cellular and tissue functions.
Industry: Applied in the development of nitric oxide-releasing materials and coatings for medical devices.
Comparison with Similar Compounds
NOC-18 is compared with other nitric oxide donors such as NOC-5, NOC-7, and NOC-12. These compounds also release nitric oxide but differ in their release rates and half-lives. NOC-18 is unique due to its prolonged half-life of approximately 20 hours, making it suitable for experiments requiring sustained nitric oxide delivery .
List of Similar Compounds
NOC-5: A nitric oxide donor with a shorter half-life.
NOC-7: Another nitric oxide donor with intermediate release rates.
Properties
IUPAC Name |
(2-cyanophenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BNO2/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4,10-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPLZNDDFVCGRAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1C#N)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370391 | |
Record name | 2-Cyanophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00370391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138642-62-3 | |
Record name | 2-Cyanophenylboronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=138642-62-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Cyanophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00370391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-cyanophenylboronic acid a unique reagent in organic synthesis?
A1: this compound distinguishes itself by acting as a three-carbon building block in rhodium-catalyzed annulations with alkynes and strained alkenes [, ]. This versatility allows for the construction of valuable cyclic structures like indenones and indanones. Notably, reactions with alkynoates even yield benzotropone, demonstrating its potential in forming complex ring systems [].
Q2: Could you elaborate on the mechanism by which this compound participates in these reactions?
A2: Research suggests that the reaction proceeds through the formation of an organorhodium(I) intermediate from this compound under rhodium catalysis []. This intermediate then undergoes intramolecular nucleophilic addition to the cyano group, ultimately leading to the formation of the cyclic product. This crucial step highlights the dual role of the cyano group, acting as both a directing group for the metal catalyst and a reactive site for cyclization [].
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